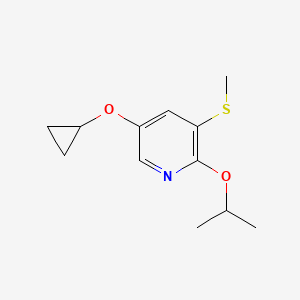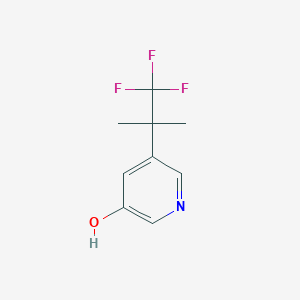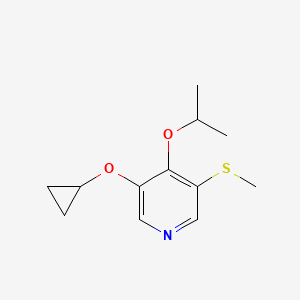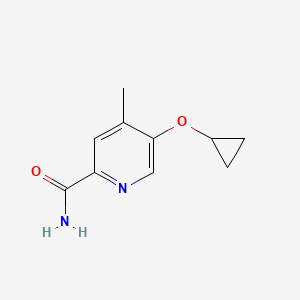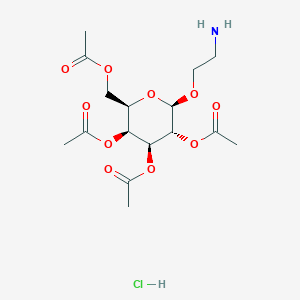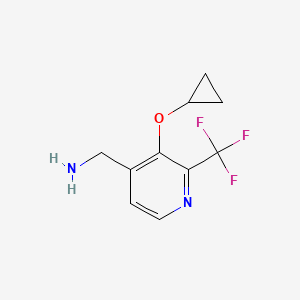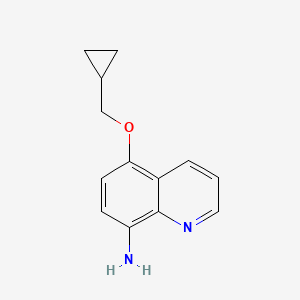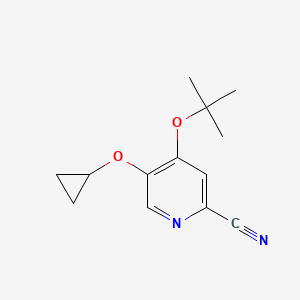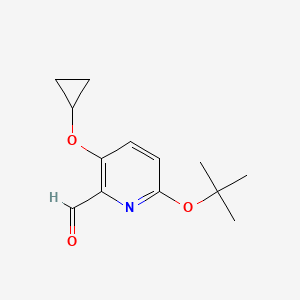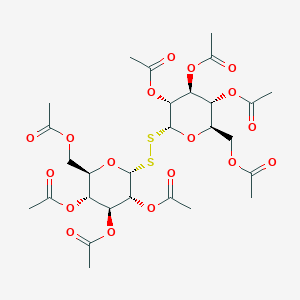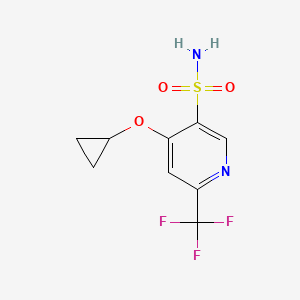
1,3-Di-n-butylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-n-butylimidazolium tetrafluoroborate is a type of ionic liquid, specifically an N-heterocyclic carbene (NHC) compound. Ionic liquids are salts in the liquid state, which are typically composed of organic cations and inorganic anions. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .
Preparation Methods
1,3-Di-n-butylimidazolium tetrafluoroborate can be synthesized through a reaction involving paraformaldehyde, n-butyl amine, and hydrogen tetrafluoroborate (35% in water). The reaction typically involves heating the mixture under inert gas conditions to prevent moisture absorption, as the compound is hygroscopic . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
1,3-Di-n-butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: It can participate in reduction reactions, often facilitated by reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles.
Scientific Research Applications
1,3-Di-n-butylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Biology: Its unique properties make it useful in the extraction and stabilization of biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Mechanism of Action
The mechanism by which 1,3-Di-n-butylimidazolium tetrafluoroborate exerts its effects is primarily through its role as an ionic liquid. It can stabilize transition states in chemical reactions, thereby lowering activation energies and increasing reaction rates. The molecular targets and pathways involved depend on the specific application, such as catalysis or electrochemical processes .
Comparison with Similar Compounds
1,3-Di-n-butylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
1,3-Di-tert-butylimidazolium tetrafluoroborate: This compound has similar properties but different alkyl groups, which can affect its solubility and reactivity.
1-n-Butyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with a different cation structure, used in similar applications but with varying performance characteristics. The uniqueness of this compound lies in its specific combination of n-butyl groups and the tetrafluoroborate anion, which confer distinct solubility, stability, and reactivity properties.
Properties
Molecular Formula |
C11H21BF4N2 |
|---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
1,3-dibutylimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C11H21N2.BF4/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1 |
InChI Key |
WECSIQJHKRWEJM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


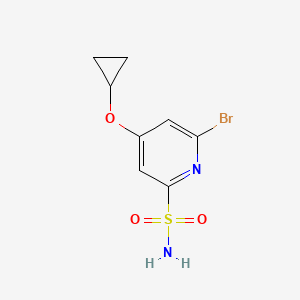
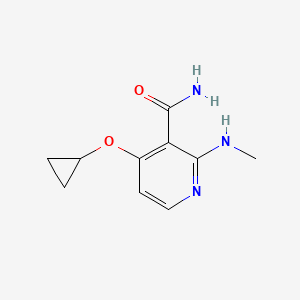
![3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)
